N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic properties. This compound belongs to the thiadiazole family and is known for its ability to modulate various biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 1-adamantylamine with thiocarbohydrazide to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with 2-(2,4-dichlorophenoxy)acetyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and dichlorophenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide has been studied for its potential therapeutic applications in various fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential therapeutic agent for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide is not fully understood, but it is believed to modulate various biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it inhibits histone deacetylases (HDACs), enzymes that regulate gene expression. These actions result in reduced production of inflammatory mediators, induction of cell cycle arrest, and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar in structure but with a benzamide group instead of the dichlorophenoxy group.
5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives: Evaluated for antifungal activity.
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of the adamantyl and dichlorophenoxy groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O2S/c21-14-1-2-16(15(22)6-14)27-10-17(26)23-19-25-24-18(28-19)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,11-13H,3-5,7-10H2,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUYBSIEKZZZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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